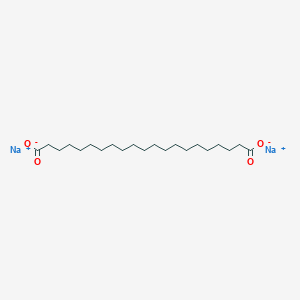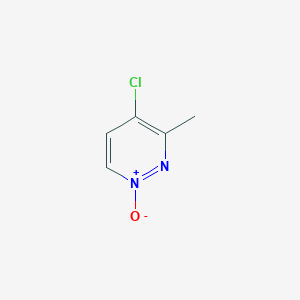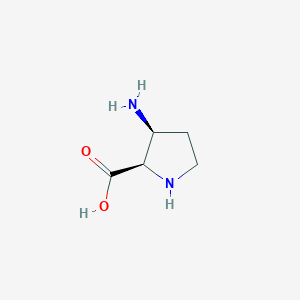
(2R,3S)-3-aminopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-3-aminopyrrolidine-2-carboxylic acid is a chiral amino acid derivative It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-aminopyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, using a chiral catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes, where enzymes are used to catalyze the formation of the desired stereoisomer This method can be more environmentally friendly and cost-effective compared to traditional chemical synthesis
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-aminopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, and various amide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R,3S)-3-aminopyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Medicine: The compound is investigated for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor agonists/antagonists.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-3-aminopyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely but often include key enzymes in metabolic pathways or receptors involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-isocitric acid: Another chiral compound with similar stereochemistry but different functional groups and applications.
(2R,3S)-2,3-dibromo-3-phenylpropanoic acid: Shares the same stereochemistry but has different chemical properties and reactivity.
Uniqueness
(2R,3S)-3-aminopyrrolidine-2-carboxylic acid is unique due to its specific combination of an amino group and a carboxylic acid group on a pyrrolidine ring, which imparts distinct chemical reactivity and biological activity. Its chiral nature also makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis.
Properties
Molecular Formula |
C5H10N2O2 |
|---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
(2R,3S)-3-aminopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H10N2O2/c6-3-1-2-7-4(3)5(8)9/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4+/m0/s1 |
InChI Key |
VJLXSTXGGXYQCT-IUYQGCFVSA-N |
Isomeric SMILES |
C1CN[C@H]([C@H]1N)C(=O)O |
Canonical SMILES |
C1CNC(C1N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




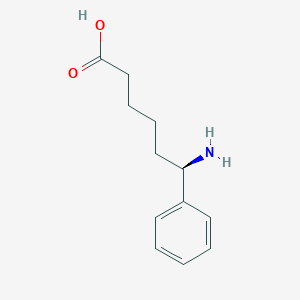
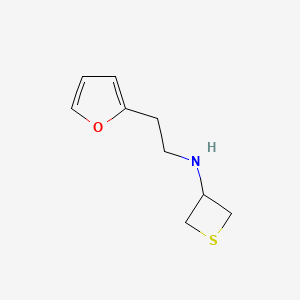
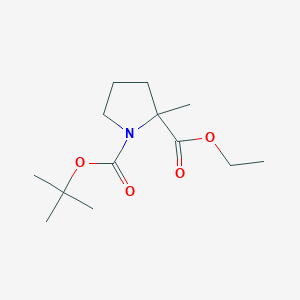
![2,7-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B12987066.png)


![7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12987079.png)
![6-Oxa-2-azaspiro[3.4]octan-8-one](/img/structure/B12987084.png)
